N1-(2-(furan-2-yl)-2-methoxyethyl)-N2-(pyridin-3-yl)oxalamide
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Overview
Description
N1-(2-(furan-2-yl)-2-methoxyethyl)-N2-(pyridin-3-yl)oxalamide is a complex organic compound characterized by its unique structure, which includes a furan ring, a methoxyethyl group, and a pyridin-3-yl moiety
Mechanism of Action
Target of Action
Similar compounds have been reported to exhibit anti-tubercular activity againstMycobacterium tuberculosis H37Ra .
Mode of Action
It is likely that it interacts with its target in a way that inhibits the growth or survival of the bacteria, similar to other anti-tubercular agents .
Pharmacokinetics
Similar compounds are often designed to have good bioavailability and minimal toxicity .
Result of Action
The ultimate result of its action is likely the inhibition of mycobacterium tuberculosis growth or survival .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N1-(2-(furan-2-yl)-2-methoxyethyl)-N2-(pyridin-3-yl)oxalamide typically involves multiple steps, starting with the preparation of the furan-2-yl and pyridin-3-yl precursors. These precursors are then reacted under controlled conditions to form the final compound. Common reagents used in these reactions include strong bases, acids, and coupling agents.
Industrial Production Methods: On an industrial scale, the production of this compound involves optimizing the synthetic routes to achieve higher yields and purity. This often includes the use of advanced techniques such as continuous flow chemistry and automated synthesis platforms to ensure consistency and efficiency.
Chemical Reactions Analysis
Types of Reactions: N1-(2-(furan-2-yl)-2-methoxyethyl)-N2-(pyridin-3-yl)oxalamide can undergo various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are influenced by the presence of functional groups within the compound.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Nucleophilic substitution reactions can be facilitated by using strong nucleophiles like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).
Major Products Formed:
Scientific Research Applications
Chemistry: In chemistry, this compound is used as a building block for the synthesis of more complex molecules
Biology: In biological research, N1-(2-(furan-2-yl)-2-methoxyethyl)-N2-(pyridin-3-yl)oxalamide is studied for its interactions with biological macromolecules. It has shown potential as a ligand for various receptors and enzymes, making it a valuable tool in drug discovery and development.
Medicine: The compound has been investigated for its therapeutic properties, including its potential use as an anti-inflammatory, antioxidant, or anticancer agent. Its ability to modulate biological pathways makes it a candidate for the development of new medications.
Industry: In the industrial sector, this compound is used in the production of specialty chemicals and advanced materials. Its unique properties make it suitable for applications in coatings, adhesives, and other high-performance materials.
Comparison with Similar Compounds
N1-(2-(furan-2-yl)-2-(4-phenylpiperazin-1-yl)ethyl)-N2-(pyridin-2-ylmethyl)oxalamide
N1,N2-Bis(furan-2-ylmethyl)oxalamide
N1-(furan-2-ylmethyl)-N2-(2-methylnaphthalen-1-yl)oxalamide
Uniqueness: N1-(2-(furan-2-yl)-2-methoxyethyl)-N2-(pyridin-3-yl)oxalamide stands out due to its specific structural features, which include the methoxyethyl group and the pyridin-3-yl moiety. These features contribute to its unique chemical and biological properties, distinguishing it from other similar compounds.
Properties
IUPAC Name |
N-[2-(furan-2-yl)-2-methoxyethyl]-N'-pyridin-3-yloxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15N3O4/c1-20-12(11-5-3-7-21-11)9-16-13(18)14(19)17-10-4-2-6-15-8-10/h2-8,12H,9H2,1H3,(H,16,18)(H,17,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
REDRDBAYLVLOJE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(CNC(=O)C(=O)NC1=CN=CC=C1)C2=CC=CO2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15N3O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
289.29 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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